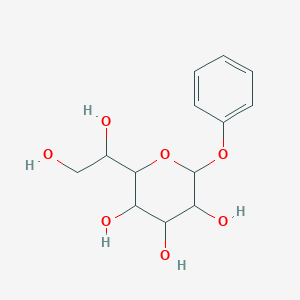
Phenyl heptopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl heptopyranoside is a glycoside compound that consists of a phenyl group attached to a heptopyranose ring Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
準備方法
Synthetic Routes and Reaction Conditions
Phenyl heptopyranoside can be synthesized through several methods. One common approach involves the glycosylation of heptopyranose derivatives with phenol. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product. The scalability and efficiency of the industrial methods are crucial for the commercial viability of this compound.
化学反応の分析
Types of Reactions
Phenyl heptopyranoside can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.
科学的研究の応用
Phenyl heptopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of glycosidic bond formation and cleavage.
Biology: this compound can be used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosidases.
Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which phenyl heptopyranoside exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize glycosidic bonds, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the phenyl group and the heptopyranose moiety. The molecular targets and pathways involved can vary depending on the specific enzyme and the context of the reaction.
類似化合物との比較
Phenyl heptopyranoside can be compared to other glycosides, such as:
Phenyl glucopyranoside: Similar structure but with a glucose moiety instead of heptopyranose.
Phenyl galactopyranoside: Contains a galactose moiety.
Phenyl mannopyranoside: Contains a mannose moiety.
The uniqueness of this compound lies in its heptopyranose ring, which may confer different chemical and biological properties compared to other glycosides. The specific structure of the heptopyranose ring can influence the compound’s reactivity, stability, and interactions with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help unlock its full potential and pave the way for new discoveries and innovations.
特性
CAS番号 |
5329-55-5 |
|---|---|
分子式 |
C13H18O7 |
分子量 |
286.28 g/mol |
IUPAC名 |
2-(1,2-dihydroxyethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-6-8(15)12-10(17)9(16)11(18)13(20-12)19-7-4-2-1-3-5-7/h1-5,8-18H,6H2 |
InChIキー |
UWYXADYVSWKWAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
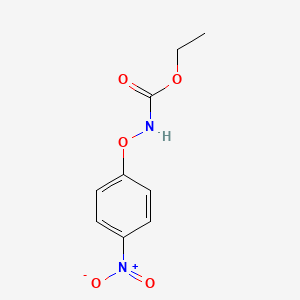


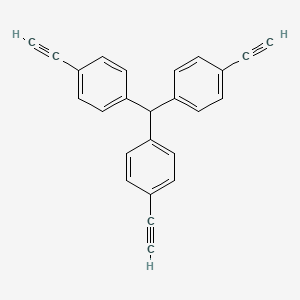
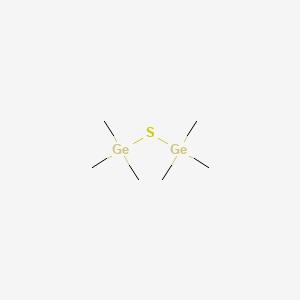
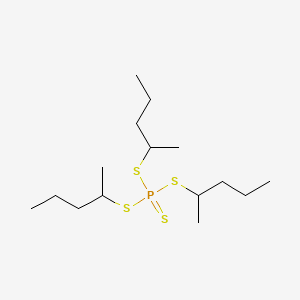

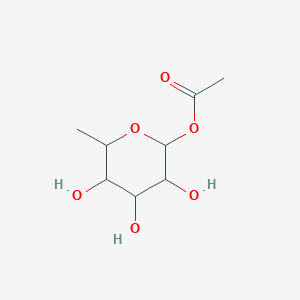
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
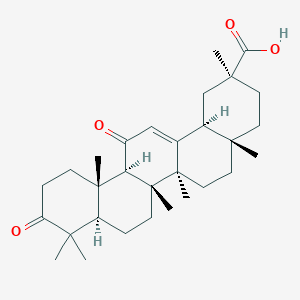

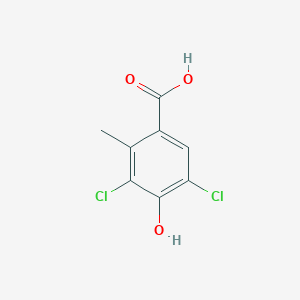
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
